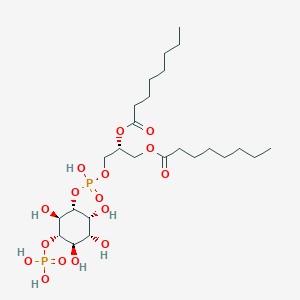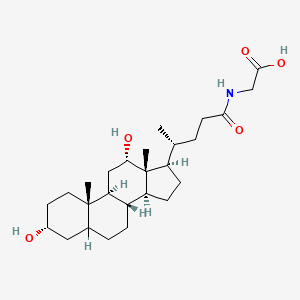
N-(3alpha,12alpha-Dihydroxy-24-oxocholane-24-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and choleretic.
Aplicaciones Científicas De Investigación
Bile Acid Studies
- Bile Salts in Germ-Free Animals : Research by Haslewood (1971) identified bile salts in germ-free domestic fowl and pigs, including compounds similar in structure to N-(3α,12α-Dihydroxy-24-oxocholane-24-yl)glycine, suggesting a role in primary bile acid synthesis in animals Haslewood, 1971.
Chemical Synthesis Studies
- Synthesis of Bile Acid Derivatives : Ogawa et al. (2010) synthesized derivatives of bile acids, including N-acylamidated conjugates with glycine, highlighting the potential for creating targeted molecular tracers for research Ogawa et al., 2010.
Neurosteroid Biosynthesis
- Neurosteroid Allopregnanolone Biosynthesis : Venard et al. (2008) discussed the regulation of neurosteroid biosynthesis in the rat spinal cord, indicating a role for glycine in this process. This suggests a potential relationship with compounds structurally similar to N-(3α,12α-Dihydroxy-24-oxocholane-24-yl)glycine in neurobiology Venard et al., 2008.
Solubility and Dissolution Enhancement
- Enhancing Drug Solubility and Dissolution : Tripathi et al. (1991) examined the effect of cholic acid conjugates on the solubility and dissolution of certain drugs, suggesting a potential application for similar bile acid derivatives in pharmaceutical formulations Tripathi et al., 1991.
Cholesterol Metabolism
- Hypocholesterolemic Effects in Hamsters : Kim et al. (2001) studied bile acid sulfonate analogs in hamsters, noting their impact on cholesterol levels. This indicates the relevance of similar bile acid derivatives in cholesterol metabolism research Kim et al., 2001.
Coenzyme A Ester Synthesis
- Synthesis for Bile Acid Biosynthesis Study : Kurosawa et al. (2001) synthesized CoA esters of bile acids, including derivatives similar to N-(3α,12α-Dihydroxy-24-oxocholane-24-yl)glycine, for studying bile acid biosynthesis Kurosawa et al., 2001.
Protein Synthesis and Metabolism
- Protein Synthesis in Myxedema and Healthy Volunteers : Crispell et al. (1956) conducted studies on protein synthesis using glycine derivatives, which could be relevant to the metabolism of similar compounds Crispell et al., 1956.
Metabolism in Guinea Pigs
- Metabolism of Nor-cholestanolic Acids : Kihira and Mosbach (1978) investigated the metabolism of certain bile acids in guinea pigs, providing insights into the metabolic pathways of related compounds Kihira & Mosbach, 1978.
Glycine Metabolism and Nutrition
- Implications for Nutrition and Health : Wang et al. (2013) discussed glycine metabolism, emphasizing its importance in various physiological processes, which may be extrapolated to similar amino acid derivatives Wang et al., 2013.
Propiedades
Nombre del producto |
N-(3alpha,12alpha-Dihydroxy-24-oxocholane-24-yl)glycine |
|---|---|
Fórmula molecular |
C26H43NO5 |
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16?,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1 |
Clave InChI |
WVULKSPCQVQLCU-XMPMLJJQSA-N |
SMILES isomérico |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Pictogramas |
Irritant |
Sinónimos |
Acid, Glycodeoxycholic Deoxycholate, Glycine Deoxycholylglycine Glycine Deoxycholate Glycodeoxycholate Glycodeoxycholic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(3-Aminobutyl)amino]butyl]carbamic acid 2-[(6-guanidinohexyl)amino]-2-oxoethyl ester](/img/structure/B1258241.png)

![3-Hydroxy-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258246.png)

![(4-{(E)-[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1258248.png)
![(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B1258249.png)
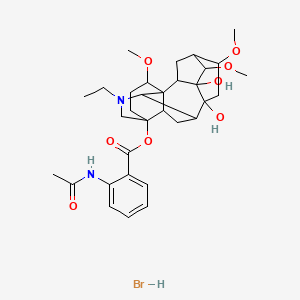

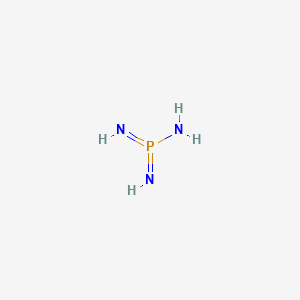

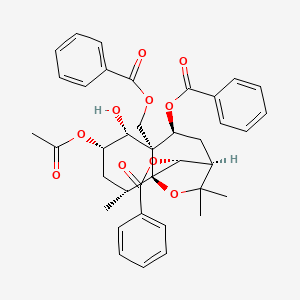

![Cucurbit[10]uril](/img/structure/B1258260.png)
